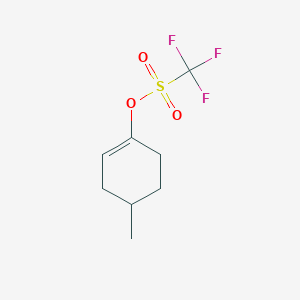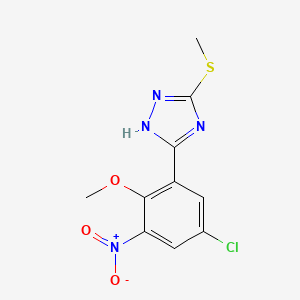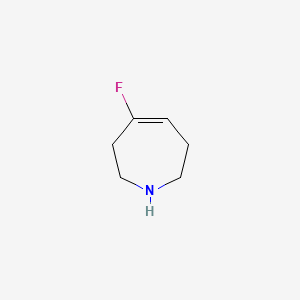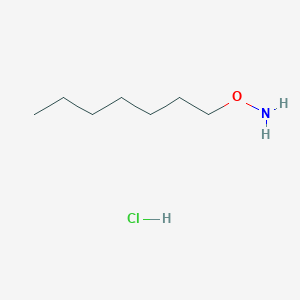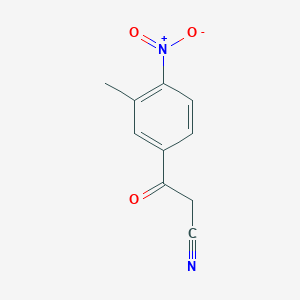![molecular formula C13H13NO3S B13701975 4-((2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methoxy)aniline](/img/structure/B13701975.png)
4-((2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methoxy)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methoxy)aniline typically involves the reaction of 2,3-dihydrothieno[3,4-b][1,4]dioxin-2-yl)methanol with aniline under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a temperature range of 60-80°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as column chromatography or recrystallization can further enhance the efficiency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-((2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methoxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy and aniline groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amines or alcohols.
Substitution: Formation of various substituted thiophenes.
Wissenschaftliche Forschungsanwendungen
4-((2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methoxy)aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of conductive polymers and materials for electronic devices.
Wirkmechanismus
The mechanism of action of 4-((2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methoxy)aniline involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. It may also interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methanol
- 3,4-Ethylenedioxythiophene (EDOT)
- Poly(3,4-ethylenedioxythiophene) (PEDOT)
Uniqueness
4-((2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methoxy)aniline is unique due to its combination of a thiophene ring with methoxy and aniline groups. This structure imparts specific electronic and steric properties, making it suitable for applications in conductive polymers and electronic materials.
Eigenschaften
Molekularformel |
C13H13NO3S |
|---|---|
Molekulargewicht |
263.31 g/mol |
IUPAC-Name |
4-(2,3-dihydrothieno[3,4-b][1,4]dioxin-3-ylmethoxy)aniline |
InChI |
InChI=1S/C13H13NO3S/c14-9-1-3-10(4-2-9)15-5-11-6-16-12-7-18-8-13(12)17-11/h1-4,7-8,11H,5-6,14H2 |
InChI-Schlüssel |
PFAAKCSLBSAWNC-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(OC2=CSC=C2O1)COC3=CC=C(C=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


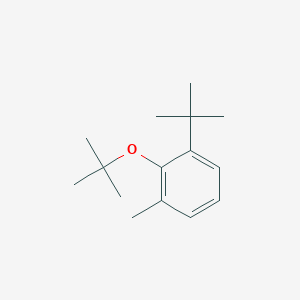
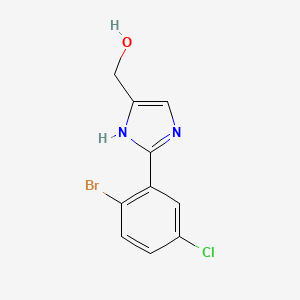
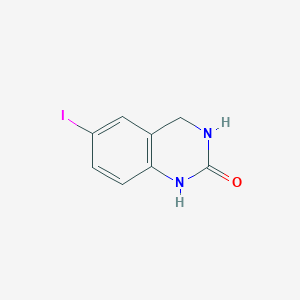





![6-Amino-9-[2-(p-tolyloxy)propyl]-9H-purine](/img/structure/B13701943.png)
